molecular formula C17H19NO4S B2845124 Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 107113-09-7

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2845124
CAS No.: 107113-09-7
M. Wt: 333.4
InChI Key: RHMYLSCYCYSANN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate ( 685853-42-3) is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.38 g/mol . It belongs to the thiophene carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry research. The structure integrates a 4,5-dimethylthiophene ring system, which is a known precursor in the synthesis of various biologically active heterocycles, such as thienopyrimidine derivatives . Thiophene carboxamide analogues have recently been identified as a promising series for pharmaceutical development. In particular, research has highlighted their role as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme implicated in inflammatory processes and dry eye disease pathology . The design of such compounds often leverages intramolecular hydrogen bonding to maintain an active conformation, which is a key feature for optimizing inhibitory activity and selectivity . Furthermore, structurally related nitrothiophene carboxamides have been explored as novel narrow-spectrum antibacterial prodrugs against specific Gram-negative pathogens, including E. coli and Salmonella . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-5-22-17(20)14-10(2)11(3)23-16(14)18-15(19)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYLSCYCYSANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

    Attachment of the Methoxybenzamido Group: This step involves the reaction of the thiophene derivative with 4-methoxybenzoyl chloride in the presence of a base to form the amide linkage.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to cytotoxic effects.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Ethyl 2-(4-Bromobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 299405-12-2) Structure: The 4-bromo substituent is electron-withdrawing, contrasting with the electron-donating 4-methoxy group in the target compound. This compound is commercially available but lacks reported biological data in the evidence .
  • Ethyl 2-(2,5-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) Structure: Contains two chlorine atoms at the 2- and 5-positions of the benzamido group. Properties: Predicted pKa = 11.50 ± 0.70, indicating moderate acidity.
  • Ethyl 2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 298207-66-6)

    • Structure : Fluorine at the 4-position and a tetrahydrobenzo[b]thiophene core.
    • Comparison : The fluorine atom’s small size and high electronegativity may create distinct dipole interactions. The tetrahydrobenzo ring increases steric bulk, which could affect solubility and target engagement .

Table 1: Substituent Effects on Benzamido Derivatives

Compound Substituent(s) Electronic Effect Key Properties
Target Compound (4-methoxy) 4-OCH₃ Electron-donating Enhanced electron density, potential H-bonding via methoxy oxygen
4-Bromo analog (CAS 299405-12-2) 4-Br Electron-withdrawing Increased lipophilicity, reduced aromatic electron density
2,5-Dichloro analog (CAS 353470-44-7) 2,5-Cl Electron-withdrawing High lipophilicity (predicted density: 1.385 g/cm³)
4-Fluoro analog (CAS 298207-66-6) 4-F Electron-withdrawing Compact substituent, possible improved metabolic stability

Modifications to the Thiophene Core

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

  • Structure: Features a cyanoacrylamido group at the 2-position, introduced via Knoevenagel condensation .
  • Biological Activity: Derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) demonstrated superior antioxidant activity (70.2–83.1% inhibition of lipid peroxidation) and anti-inflammatory effects comparable to diclofenac .
  • However, the absence of the methoxybenzamido group may reduce specific receptor interactions observed in the target compound.

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Structure : Tetrahydrobenzo[b]thiophene core with a simple benzamido group.
  • Impact : The saturated cyclohexene ring reduces aromaticity, likely decreasing π-π stacking interactions. Crystallographic data revealed a disordered cyclohexene ring and intramolecular N–H⋯O hydrogen bonding, which may stabilize the conformation .

Ester Group Variations

Ethyl 2-(2-Ethoxy-2-Oxoacetamido)-4,5-Dimethylthiophene-3-Carboxylate (CAS 1800416-05-0)

  • Structure : Contains an ethoxy-oxoacetyl group instead of benzamido.
  • Impact: The ester moiety may increase susceptibility to hydrolysis compared to the stable benzamido group.

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can be represented as follows:

  • Molecular Formula : C18H21N O4S
  • Molecular Weight : 347.43 g/mol
  • IUPAC Name : Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
  • SMILES Notation : CCOC(=O)C1=C(SC(=C1C)C)N(C(=O)C2=CC=C(C=C2)OC)C

Synthesis

The synthesis of Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Dimethyl Group Introduction : Alkylation reactions are used to introduce the dimethyl groups.
  • Attachment of the Benzamide Group : The 4-methoxybenzamide group is introduced via acylation reactions.
  • Esterification : The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Antitumor Activity

Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has shown promising antitumor activity in various studies. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as L1210 and others. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in these cells.

StudyCell LineIC50 (µM)Mechanism
L121010Apoptosis induction
MCF715Cell cycle arrest
A54912ROS generation

The mechanism by which Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Oxidative Stress : The compound has been shown to increase reactive oxygen species (ROS) levels within cancer cells, leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antitumor Efficacy :
    • In a study conducted on L1210 leukemia cells, Ethyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity.
    • The study highlighted that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining.
  • Mechanistic Insights :
    • Another research focused on the mechanism revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cells (MCF7). The study reported that treatment resulted in G1 phase cell cycle arrest.

Q & A

Q. Key Data :

  • Typical yields for intermediate steps: 70–85% .
  • Final product purity is confirmed via HPLC (>98%) .

How is the compound characterized to confirm its structure and purity?

Methodological characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3–4.5 ppm), thiophene protons (δ ~6.8–7.2 ppm), and methoxy group (δ ~3.8 ppm) .
    • IR : Stretching vibrations for amide C=O (~1660 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 377 [M+Na]⁺) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

What biological assays are used for preliminary evaluation of this compound?

  • Antioxidant Activity :
    • DPPH radical scavenging (IC₅₀ values reported for derivatives: 12–45 μM) .
    • Inhibition of lipid peroxidation in rat brain homogenates (~70–83% at 100 μM) .
  • Anti-inflammatory Activity :
    • Carrageenan-induced paw edema in rats (e.g., 70–83% inhibition vs. diclofenac’s 85%) .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yields?

  • Temperature Control : Optimal yields (e.g., 85–94%) are achieved at 60–70°C for Gewald reactions; deviations reduce yields by 20–30% .
  • Catalyst Screening : Piperidine/acetic acid in Knoevenagel condensations enhances reaction rates (5–6 hours vs. 12+ hours without catalysts) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve amidation efficiency by stabilizing intermediates .

Data Contradiction Note : While toluene is common for Knoevenagel reactions, DMF may be superior for amidation despite higher costs .

What structure-activity relationships (SARs) govern its biological activity?

  • Critical Substituents :
    • 4-Methoxybenzamido Group : Enhances lipid solubility and membrane permeability, improving bioavailability .
    • Phenolic Hydroxyl Groups : Derivatives with these groups (e.g., 4-hydroxy substitution) show 2–3× higher antioxidant activity than methoxy analogs due to radical stabilization .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy) reduce activity by hindering target binding .

Q. SAR Table :

SubstituentAntioxidant IC₅₀ (μM)Anti-inflammatory (% Inhibition)
4-Hydroxy (3f)12.583.1
4-Methoxy (3g)38.771.4
3,5-Dimethoxy (3h)44.968.9

How can crystallography resolve structural ambiguities in this compound?

  • SHELX Suite : Used for single-crystal X-ray diffraction.
    • SHELXT : Direct methods for phase determination.
    • SHELXL : Refinement with anisotropic displacement parameters (R-factors < 5%) .
  • Key Metrics :
    • Bond lengths (C-S: 1.70–1.74 Å; C=O: 1.21 Å) confirm resonance stabilization.
    • Dihedral angles between thiophene and benzamido planes (<10°) indicate near-planarity .

How to address contradictions in biological data across studies?

  • Experimental Variability :
    • Cell Models : Primary cells vs. immortalized lines (e.g., IC₅₀ varies by 15–20%).
    • Compound Purity : HPLC purity <95% may inflate EC₅₀ values by 30–50% .
  • Statistical Approaches :
    • Meta-analysis of dose-response curves (e.g., Hill slopes) to identify outliers.
    • Use of standardized assays (e.g., OECD guidelines for toxicity) .

What mechanisms explain its interaction with biological targets?

  • Nucleic Acid Binding :
    • Intercalation with DNA/RNA via thiophene’s aromatic system (Kd ~10⁻⁶ M) .
    • Spliceosome modulation by binding pre-mRNA (e.g., inhibition of SF3B1) .
  • Enzyme Inhibition :
    • COX-2 inhibition (IC₅₀ ~5 μM) via H-bonding with catalytic serine .

Q. Methodological Recommendations :

  • For crystallography, prioritize SHELX due to robustness in small-molecule refinement .
  • In SAR studies, use isosteric replacements (e.g., -OH → -OCH₃) to isolate electronic vs. steric effects .

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